Methyl 5-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Methyl 5-azaspiro[3.4]octane-6-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam that has been synthesized using different methods.4]octane-6-carboxylate.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[3.4]octane-6-carboxylate is not well understood. However, studies have shown that this compound has the potential to interact with various biological targets, including enzymes and receptors. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to exhibit neuroprotective effects in animal models of neurological disorders. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
Methyl 5-azaspiro[3.4]octane-6-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on Methyl 5-azaspiro[3.4]octane-6-carboxylate. One direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of novel natural products and bioactive molecules. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its potential biological targets. Finally, research is needed to optimize the synthesis and purification of this compound for its potential use in various applications.
Synthesis Methods
Methyl 5-azaspiro[3.4]octane-6-carboxylate has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 1,4-dichlorobutane with 2-pyrrolidone in the presence of a base and a catalyst to produce the desired product. The multi-step synthesis method involves the reaction of 1,4-dichlorobutane with 2-pyrrolidone to produce the intermediate, which is then converted to the final product using various reagents and catalysts.
Scientific Research Applications
Methyl 5-azaspiro[3.4]octane-6-carboxylate has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. It has also been used as a building block for the synthesis of various natural products and bioactive molecules. In material science, this compound has been used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
methyl 5-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-9(10-7)4-2-5-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFWSLKRNVNVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(N1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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